Superior Therapeutic Window: Comparable Anti-Inflammatory Efficacy to Prednisolone with Reduced Hyperglycemia
In a murine model of croton oil-induced ear edema, (+)-ZK 216348 demonstrated anti-inflammatory activity comparable to the classical glucocorticoid prednisolone [1]. Crucially, while prednisolone treatment resulted in a 62% increase in blood glucose levels, (+)-ZK 216348 induced a significantly smaller 22% increase, indicating a reduced risk for glucocorticoid-induced hyperglycemia [1].
| Evidence Dimension | In vivo anti-inflammatory efficacy and side effect profile (blood glucose) |
|---|---|
| Target Compound Data | (+)-ZK 216348: Comparable anti-inflammatory effect to prednisolone; 22% increase in blood glucose (at 30 mg/kg, s.c.) |
| Comparator Or Baseline | Prednisolone: Comparable anti-inflammatory effect; 62% increase in blood glucose (at 30 mg/kg, s.c.) |
| Quantified Difference | A 40 percentage-point reduction in blood glucose elevation compared to prednisolone. |
| Conditions | Murine model of croton oil-induced ear inflammation in NMRI mice; compounds administered subcutaneously 16h and 2h prior to challenge. |
Why This Matters
For researchers developing or testing new anti-inflammatory therapies, this data quantifies a superior therapeutic index, showing that (+)-ZK 216348 can achieve prednisolone-level efficacy while minimizing a key metabolic side effect.
- [1] Schäcke H, Schottelius A, Döcke WD, Strehlke P, Jaroch S, Schmees N, Rehwinkel H, Hennekes H, Asadullah K. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proc Natl Acad Sci U S A. 2004 Jan 6;101(1):227-32. doi: 10.1073/pnas.0300372101. PMID: 14694204. View Source
